Dipropylphthalat

Übersicht

Beschreibung

Dipropyl phthalate (DPP) is a phthalate ester, which is a class of chemicals commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates like DPP are also found in a variety of consumer products and have been the subject of environmental and health-related studies due to their widespread use and potential effects on human health .

Synthesis Analysis

Wissenschaftliche Forschungsanwendungen

Weichmacher in der Polymerforschung

DPP wird häufig als Weichmacher bei der Herstellung von Polymeren verwendet. Es wird Kunststoffen hinzugefügt, um ihre Flexibilität, Transparenz, Haltbarkeit und Lebensdauer zu erhöhen. In der Polymerforschung wird DPP hinsichtlich seiner Wirksamkeit bei der Verbesserung der Eigenschaften von Kunststoffen, insbesondere Polyvinylchlorid (PVC), untersucht. Forscher untersuchen die optimalen Konzentrationen von DPP für die gewünschte Plastizität und seine Auswirkungen auf die mechanischen und thermischen Eigenschaften der Polymere .

Analytische Chemie

In der analytischen Chemie wird DPP als Standardsubstanz zur Kalibrierung von Instrumenten verwendet. Es wird in der Chromatographie und Spektroskopie eingesetzt, um das Vorhandensein von Phthalaten in verschiedenen Proben zu bestimmen. Die Analyse von DPP kann helfen, die Migration von Phthalaten aus Verpackungsmaterialien in Lebensmittel und Getränke zu verstehen, was für die Lebensmittelrichtlinien von entscheidender Bedeutung ist .

Umweltwissenschaften

DPP ist in den Umweltwissenschaften aufgrund seiner Rolle als potenzieller Schadstoff von Interesse. Studien konzentrieren sich auf den Abbau von DPP unter verschiedenen Umweltbedingungen und seine langfristigen Auswirkungen auf Ökosysteme. Die Forschung umfasst auch die Entwicklung von Methoden zum Nachweis und zur Quantifizierung von DPP in Wasser- und Bodenproben, was zu den Bemühungen um Umweltüberwachung und -schutz beiträgt .

Toxikologie

In der Toxikologie wird DPP auf seine gesundheitlichen Auswirkungen untersucht. Als Phthalat ist es aufgrund seiner Einstufung als endokriner Disruptor Anlass zur Sorge. Die Forschung auf diesem Gebiet untersucht die Auswirkungen von DPP auf die menschliche Gesundheit, insbesondere seine Auswirkungen auf Leber, Niere und Fortpflanzungssystem. Diese Forschung ist entscheidend für die Bewertung der mit der Exposition gegenüber Phthalaten verbundenen Risiken und für die Festlegung von Sicherheitsstandards .

Materialwissenschaften

Materialwissenschaften: untersuchen die Verwendung von DPP bei der Entwicklung neuer Materialien. Seine Eigenschaften werden genutzt, um neuartige Verbundwerkstoffe mit verbesserten Eigenschaften zu schaffen. Studien können die Einarbeitung von DPP in biobasierte Materialien zur Steigerung der Flexibilität oder in elektronische Materialien für eine bessere Leistung umfassen .

Lebensmittel- und Getränkeindustrie

In der Lebensmittel- und Getränkeindustrie konzentriert sich die Forschung auf DPP auf seine Migration von Verpackungen in Produkte. Die Analyse des DPP-Gehalts in Lebensmitteln und Getränken ist entscheidend für die Qualitätskontrolle und die Gewährleistung der Verbrauchersicherheit. Studien zielen darauf ab, die Bedingungen zu verstehen, die die Phthalatmigration beeinflussen, und Verpackungsmaterialien zu entwickeln, die dieses Risiko minimieren .

Wirkmechanismus

Target of Action

Dipropyl phthalate (DPP) is a phthalate ester, which are primarily used as plasticizers in the production of plastics and PVC resins

Mode of Action

The mode of action of DPP involves its interaction with these targets, leading to various changes in the body. One study found that DPP can be degraded by lipolytic enzymes such as fungal cutinase and yeast esterase . This suggests that DPP may interact with these enzymes, leading to its breakdown and the subsequent release of its constituents.

Biochemical Pathways

The degradation of dpp by lipolytic enzymes suggests that it may be involved in lipid metabolism

Pharmacokinetics

Like other phthalates, it is likely that dpp is absorbed through the gastrointestinal tract when ingested, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Phthalates in general are known to have potential hepatotoxic, teratogenic, and carcinogenic effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of DPP. For example, the presence of certain enzymes can affect the rate at which DPP is degraded . Additionally, factors such as pH and temperature can also influence the stability and efficacy of DPP .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

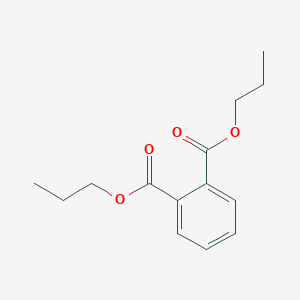

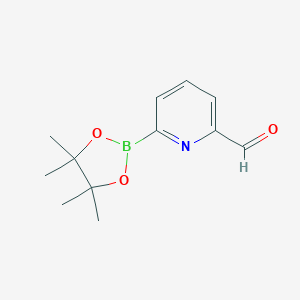

IUPAC Name |

dipropyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHNKCZKNAJROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5031133 | |

| Record name | Di-n-propylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-propyl phthalate is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-propylphthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

579 to 581 °F at 760 mmHg (NTP, 1992) | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.071 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000132 [mmHg] | |

| Record name | Di-n-propylphthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

131-16-8 | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-propylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-propylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-N-PROPYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USP5Y77SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for dipropyl phthalate?

A1: Dipropyl phthalate has the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol. Spectroscopic data, including NMR and IR, can be found in various studies. For example, one study used gas chromatography-mass spectrometry (GC-MS) to analyze DPP and other phthalates in various matrices, including sediment, soil, and food. []

Q2: How does dipropyl phthalate perform under various environmental conditions?

A2: DPP can leach from plastic materials into the environment, posing potential risks to ecosystems and human health. [, , ] Its stability and degradation pathways in different environmental compartments, such as water and soil, have been investigated. [, ] Studies have explored ozonation as a method to degrade DPP in aqueous solutions, demonstrating its effectiveness in removing this phthalate. []

Q3: Are there concerns about dipropyl phthalate leaching from recycled paperboard used in food packaging?

A3: Yes, there are concerns about DPP migration from recycled paperboard used in food packaging. Studies have investigated the efficiency of various barrier materials in preventing DPP set-off and transfer to food simulants during storage. [, ] This research highlights the importance of barrier functionality in ensuring food safety when using recycled paperboard.

Q4: What are the known toxicological effects of dipropyl phthalate?

A4: Research suggests that DPP, like other phthalates, can act as an endocrine disruptor, interfering with hormonal systems in various organisms, including humans. [, , , , ] Studies have investigated its effects on aquatic organisms, such as zebrafish embryos and the freshwater shrimp Neocaridina denticulate, observing developmental toxicity and alterations in gene expression related to immune and metabolic functions. [, , , ]

Q5: Does dipropyl phthalate exposure pose risks to humans?

A5: Humans can be exposed to DPP through various routes, including ingestion of contaminated food and water, inhalation, and dermal contact. [, , ] Studies have detected DPP in human samples, such as blood, urine, and breast milk, highlighting potential exposure concerns. [, ] Research also suggests potential links between phthalate exposure and health issues like endocrine disruption and developmental effects. [, , , ]

Q6: What analytical methods are used to detect and quantify dipropyl phthalate?

A6: Various analytical techniques are employed to detect and quantify DPP in different matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used due to its sensitivity and ability to separate and identify different phthalates. [, , , , , ] Other methods include high-performance liquid chromatography (HPLC) with UV or MS detection, and enzyme-linked immunosorbent assays (ELISA). [, , , ] Solid-phase extraction (SPE) is a common sample preparation technique used to extract and concentrate DPP from complex matrices before analysis. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)